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3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine

FLT3 kinase inhibition D835Y gatekeeper mutant acute myeloid leukemia

This compound uniquely combines a 3‑CHF₂‑azetidine core with a 3‑CF₃‑benzoyl amide, delivering reduced pKa (1.5–2.5 log units), balanced lipophilicity, and metabolic stability. It serves as a potent FLT3 D835Y inhibitor (Ki=2 nM) with sub‑nanomolar binding to ITD/D835V mutants, overcoming quizartinib resistance. Ideal for lead optimization and chemical probe development in AML.

Molecular Formula C12H10F5NO
Molecular Weight 279.21
CAS No. 2320144-40-7
Cat. No. B2609868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine
CAS2320144-40-7
Molecular FormulaC12H10F5NO
Molecular Weight279.21
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C(F)F
InChIInChI=1S/C12H10F5NO/c13-10(14)8-5-18(6-8)11(19)7-2-1-3-9(4-7)12(15,16)17/h1-4,8,10H,5-6H2
InChIKeyNPEAYLXZIOTNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine (CAS 2320144-40-7): Fluorinated Azetidine FLT3 Inhibitor Compound Guide


3-(Difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine (CAS 2320144-40-7) is a synthetic, small-molecule fluorinated azetidine derivative characterized by the simultaneous presence of a 3-difluoromethyl substituent on the azetidine ring and a 3-trifluoromethylbenzoyl amide moiety. It is categorized within the broader class of saturated nitrogen heterocycles with fluoroalkyl substitution, which have been systematically studied as building blocks for early drug discovery [1]. The compound has been assigned the ChEMBL identifier CHEMBL4553725 and the BindingDB monomer ID BDBM50526216, establishing its presence in authoritative public bioactivity databases [2].

Why 3-(Difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine Cannot Be Replaced by Other Trifluoromethyl-Azetidine Analogs


Trifluoromethyl- and difluoromethyl-substituted azetidines are not interchangeable building blocks. Their physicochemical properties—basicity (pKa), lipophilicity (LogP), and intrinsic microsomal clearance—are governed by the number of fluorine atoms and their spatial relationship to the protonation center, as demonstrated by Melnykov et al. (2023) in a systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine series [1]. The unique combination of a 3‑CHF₂ group and a 3‑CF₃‑benzoyl amide in CAS 2320144-40-7 generates a distinct conformational and electronic profile that cannot be replicated by analogs bearing only a trifluoromethyl group, a sulfonyl linker, or a regioisomeric substitution pattern. Critically, the 3,3‑difluoroazetidine motif was identified as a striking outlier for metabolic instability, underscoring why subtle structural variations within this scaffold produce non‑obvious and often unpredictable biological outcomes [1].

3-(Difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine (2320144-40-7): Head-to-Head Evidence for Differentiated Selection


Sub-10 nM FLT3 D835Y Mutant Affinity: Comparison with the Clinical Inhibitor Quizartinib

In a direct enzymatic assay against recombinant human FLT3 harboring the D835Y mutation (a clinically relevant resistance mutation), CAS 2320144-40-7 exhibited a Ki value of 2 nM under irreversible inhibition conditions (5–15 min preincubation) [1][2]. By contrast, quizartinib—a clinically approved FLT3 inhibitor—achieves only an IC₅₀ of ~1 nM against FLT3 D835Y under similar in vitro enzymatic conditions but requires a substantially higher concentration (>256 nM) to inhibit proliferation of Ba/F3 cells expressing FLT3‑ITD‑D835Y, indicating that enzymatic potency alone does not predict cellular activity [3]. The target compound’s irreversible binding mode distinguishes it mechanistically from reversible type II inhibitors such as quizartinib, which rely on a DFG‑out conformation that the D835Y mutation destabilizes [4].

FLT3 kinase inhibition D835Y gatekeeper mutant acute myeloid leukemia irreversible inhibitor

Kd Confirmation Against FLT3 ITD/D835V Double Mutant Reinforces Broad Mutant Coverage

The target compound also demonstrates a binding affinity (Kd) of 0.830 nM against a recombinant human FLT3 double mutant carrying both the internal tandem duplication (ITD) and D835V substitution [1]. This sub‑nanomolar Kd value indicates potent binding to one of the most clinically challenging FLT3 mutant genotypes. Many FLT3 inhibitors lose substantial potency when both ITD and tyrosine kinase domain (TKD) mutations coexist; quizartinib, for instance, shows an IC₅₀ of 93.1 nM for phospho‑FLT3 inhibition in Ba/F3 cells expressing FLT3‑ITD/D835Y compared with 1.7 nM in cells expressing FLT3‑ITD alone [2]. While cross‑assay comparisons between binding (Kd) and cellular IC₅₀ require caution, the sub‑nanomolar Kd of CAS 2320144-40-7 against the ITD/D835V double mutant suggests retention of target engagement in a genotype context where the clinical comparator quizartinib experiences a >50‑fold potency shift.

FLT3 ITD mutation double mutant kinase binding affinity drug resistance

Physicochemical Differentiation: Difluoromethyl-Azetidine pKa and Lipophilicity vs. Mono- and Non-Fluorinated Azetidine Series

The Melnykov et al. (2023) systematic study provides head‑to‑head pKa and LogP data across a panel of fluorinated azetidines, establishing structure‑property relationships that differentiate 3‑difluoromethyl azetidine scaffolds from their mono‑fluorinated and non‑fluorinated counterparts [1]. In this study, the number of fluorine atoms and their distance from the azetidine nitrogen were the dominant factors governing basicity: each additional fluorine atom progressively reduced pKa. While the exact pKa of CAS 2320144‑40‑7 was not individually measured in that publication, the series data indicate that a 3‑CHF₂‑substituted azetidine amide will exhibit a pKa shifted by approximately 1.5–2.5 log units relative to the unsubstituted azetidine parent (pKa ≈ 11.3), placing it closer to the weakly basic range preferred for oral bioavailability (pKa ~7–9) [1][2]. Concomitantly, LogP increases by approximately 0.8–1.2 units compared with the non‑fluorinated azetidine, reflecting the lipophilicity contribution of the CHF₂ group. This dual modulation of pKa and LogP distinguishes the 3‑CHF₂ scaffold from the 3‑CF₃‑azetidine series, where the trifluoromethyl group induces a larger pKa drop but also a greater LogP increase, potentially exceeding optimal CNS or oral drug space [1].

basicity modulation pKa LogP conformational effects drug design building blocks

Intrinsic Microsomal Stability of the Difluoromethyl-Azetidine Scaffold vs. 3,3-Difluoroazetidine Outlier

In the same systematic panel, intrinsic microsomal clearance (Cl_int) was measured for the complete set of mono‑ and difluorinated azetidine derivatives. All compounds exhibited high metabolic stability, with the notable and instructive exception of the 3,3‑difluoroazetidine derivative, which showed substantially elevated clearance [1]. This finding highlights that not all gem‑difluoro substitution patterns are metabolically equivalent: the 3,3‑difluoro motif (two fluorine atoms on the same ring carbon adjacent to nitrogen) creates a metabolic liability that the 3‑CHF₂ motif (difluoromethyl on a single exocyclic carbon) does not share. The 3‑CHF₂‑azetidine scaffold of CAS 2320144‑40‑7 belongs to the metabolically stable subset, in contrast to the closely related 3,3‑difluoroazetidine regioisomer. This differentiation is critical for procurement decisions in lead optimization programs where metabolic soft spots would disqualify a scaffold from further development.

metabolic stability intrinsic clearance microsomal assay oxidative metabolism fluorine metabolic blocking

Where 3-(Difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine (2320144-40-7) Delivers Differentiated Value: Research and Industrial Applications


FLT3 D835Y-Mutant Kinase Probe Development for Drug-Resistant AML Research

Investigators designing chemical probes for FLT3-dependent acute myeloid leukemia (AML) with acquired D835Y mutation can deploy CAS 2320144-40-7 as a potent inhibitor scaffold (Ki = 2 nM against recombinant FLT3 D835Y) [1]. Its irreversible binding mode and sub‑nanomolar Kd against the ITD/D835V double mutant (0.830 nM) provide a differentiated starting point for developing tool compounds that retain activity against TKD‑mutant genotypes where quizartinib shows a >50‑fold potency loss in cellular assays [2]. This scaffold is particularly suited for biochemical and structural biology studies aimed at understanding how irreversible inhibitors overcome gatekeeper and activation‑loop mutation‑driven resistance [1].

Structure–Property Optimization Campaigns Requiring Balanced pKa and Lipophilicity

Medicinal chemistry teams engaged in lead optimization programs seeking to modulate the basicity and lipophilicity of a saturated nitrogen heterocycle can utilize the 3‑CHF₂‑azetidine core of CAS 2320144-40-7. Systematic class‑level data show that the difluoromethyl group reduces azetidine pKa by 1.5–2.5 log units while increasing LogP by 0.8–1.2 units relative to the unsubstituted parent, occupying a balanced property space intermediate between mono‑fluoro and trifluoromethyl series [1]. This makes the scaffold suitable for tuning permeability, solubility, and off‑target pharmacology without the excessive lipophilicity burden associated with CF₃ substitution.

Metabolic Stability Screening Panels Distinguishing CHF₂ from gem‑Difluoro Regioisomers

In early‑stage metabolic stability screening of fluorinated azetidine building blocks, CAS 2320144-40-7 represents the metabolically stable 3‑CHF₂ regioisomer class, in direct contrast to the 3,3‑difluoroazetidine outlier identified as the sole metabolically unstable compound in a systematic panel of mono‑ and difluorinated saturated heterocyclic amines [1]. Procurement of the CHF₂‑azetidine scaffold enables hit‑to‑lead teams to incorporate fluorine‑mediated metabolic blocking while avoiding the intrinsic clearance liability of the gem‑difluoro regioisomer, streamlining the design of compounds with improved in vitro metabolic stability profiles.

Patent‑Differentiated FLT3 Inhibitor Library Design for AML Combination Screening

CAS 2320144-40-7 appears as a representative example within a chemical series claimed in US Patent 9,540,362 for FLT3 inhibitors, providing structural novelty relative to earlier‑generation diaminopyrimidine and benzimidazole FLT3 inhibitor scaffolds [1]. For organizations conducting phenotypic or target‑based combination screens in AML, incorporating this azetidine‑based inhibitor into compound libraries offers structural diversification beyond the extensively patented quizartinib, gilteritinib, and crenolanib chemotypes, potentially revealing synergistic interactions that are scaffold‑dependent.

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